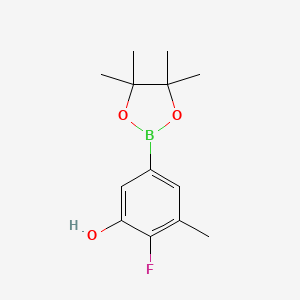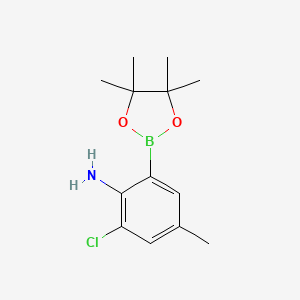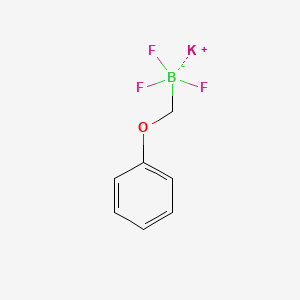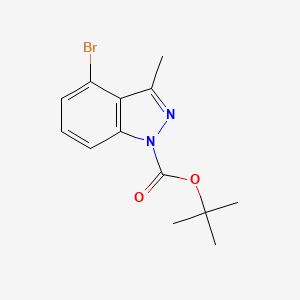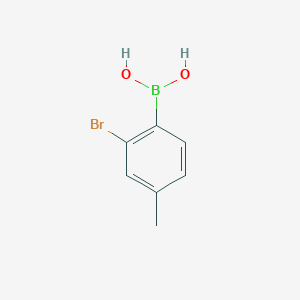
2-Bromo-4-methylphenylboronic acid
Übersicht
Beschreibung
2-Bromo-4-methylphenylboronic acid is an organic compound containing boron, carbon, hydrogen, and bromine . It has a molecular formula of C7H8BBrO2 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-methylphenylboronic acid consists of a boron atom bonded to an oxygen atom, a bromine atom, and a phenyl ring. The phenyl ring is substituted with a bromine atom and a methyl group .Physical And Chemical Properties Analysis
2-Bromo-4-methylphenylboronic acid has a density of 1.6±0.1 g/cm³, a boiling point of 335.9±52.0 °C at 760 mmHg, and a flash point of 156.9±30.7 °C . It has two hydrogen bond acceptors, two hydrogen bond donors, and one freely rotating bond .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
2-Bromo-4-methylphenylboronic acid: is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:
- Boron Reagents : Initially, alkenylboranes and catechol boronic esters were used, but boronic acids (including our compound) gained prominence due to their enhanced reactivity and high atom economy .
Protodeboronation Reactions
In addition to SM coupling, this compound finds use in protodeboronation reactions:
- Protodeboronation : In this process, less nucleophilic boron ate complexes (such as our compound) prevent aryl addition to specific moieties. For example, it has been applied in the synthesis of indolizidine derivatives .
Laboratory Safety
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-4-methylphenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, 2-Bromo-4-methylphenylboronic acid acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the transmetalation step, the boronic acid transfers the nucleophilic organic group from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 2-Bromo-4-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon–carbon bonds .
Pharmacokinetics
This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments .
Result of Action
The result of 2-Bromo-4-methylphenylboronic acid’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This contributes to the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Bromo-4-methylphenylboronic acid is influenced by the reaction conditions of the SM cross-coupling process . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , suggesting that it can maintain its efficacy and stability under a variety of environmental conditions .
Eigenschaften
IUPAC Name |
(2-bromo-4-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIXPRHFXJQBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



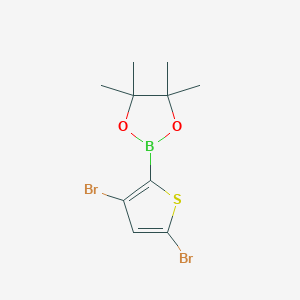

![1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid; 97%](/img/structure/B6342682.png)
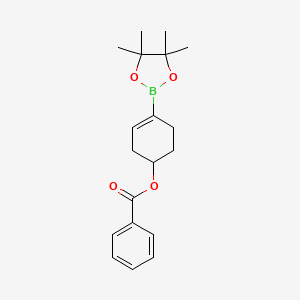
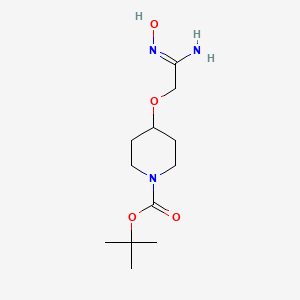

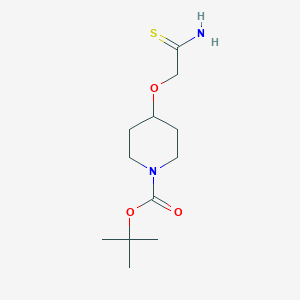
![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)

